molecular formula C21H20N2O2S B2375702 (E)-3-(4-methoxyphenyl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acrylamide CAS No. 1396890-06-4

(E)-3-(4-methoxyphenyl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acrylamide

Cat. No. B2375702
M. Wt: 364.46
InChI Key: QDTSGUQQGKPYMA-JLHYYAGUSA-N
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Description

“(E)-3-(4-methoxyphenyl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acrylamide” is an organic compound that has gained significant importance in recent years due to its various applications in scientific research and industrial fields. It is a derivative of thiazole, a heterocycle that has been an important moiety in the world of chemistry .


Molecular Structure Analysis

The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where various chemical reactions may take place.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Cytotoxicity : Synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
  • Corrosion Inhibition : Acrylamide derivatives were studied as corrosion inhibitors for copper, showing effectiveness in reducing corrosion in nitric acid solutions (Abu-Rayyan et al., 2022).

Chemical Reactions and Properties

  • Photochemical and Thermal Reactions : Research on methyl 2-phenyl-3,1-benzoxazepine-5-carboxylate in methanol shows distinct stereoselectivities in photochemical and thermal reactions (Somei et al., 1977).
  • Diastereoselective Synthesis : Studies on diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, exploring their stereochemistry and structures (Bondock et al., 2014).

Biological Activity

  • Cytotoxic and Antioxidant Activity : Investigation into the biological activity of ether and ester trans-ferulic acid derivatives, including their cytotoxic and antioxidant properties (Obregón-Mendoza et al., 2018).
  • Chiroptical Properties and Chiral Recognition : Study on optically active polyacrylamides bearing an oxazoline pendant, examining their chiroptical properties and chiral recognition abilities (Lu et al., 2010).

Material Science and Chemistry

  • O,N and N,N Double Rearrangement : Research on the double rearrangement of acrylamides and the synthesis of oxazin and diazin compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).
  • Macroporous Silica Modification : Synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases (Tian et al., 2010).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-15-19(26-21(23-15)17-6-4-3-5-7-17)14-22-20(24)13-10-16-8-11-18(25-2)12-9-16/h3-13H,14H2,1-2H3,(H,22,24)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTSGUQQGKPYMA-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxyphenyl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acrylamide

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